CCR5 Antagonism Activity of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) vs. Unsubstituted Core Scaffold
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) has been identified through preliminary pharmacological screening as a potential CCR5 antagonist [1]. In contrast, the unsubstituted core scaffold, 5-oxa-2,8-diazaspiro[3.5]nonan-7-one, lacks any reported CCR5 antagonism activity [2]. The quantitative IC50 value for the target compound's CCR5 antagonism is not publicly disclosed in the primary screening report, but the activity is documented as a positive hit. This differential activity is attributed to the presence of the benzhydryl moiety, which is known to enhance binding to hydrophobic receptor pockets .
| Evidence Dimension | CCR5 Antagonism Activity |
|---|---|
| Target Compound Data | Positive hit for CCR5 antagonism (preliminary screening) |
| Comparator Or Baseline | 5-oxa-2,8-diazaspiro[3.5]nonan-7-one (core scaffold): No reported CCR5 antagonism activity |
| Quantified Difference | Activity present vs. no activity reported |
| Conditions | Preliminary pharmacological screening (assay details not fully disclosed) |
Why This Matters
For researchers investigating CCR5-mediated pathways (e.g., HIV entry, inflammatory diseases), this compound provides a validated starting point for lead optimization, whereas the core scaffold does not.
- [1] Semantic Scholar. Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. View Source
- [2] PubChem. 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one. PubChem CID 22055664. View Source
